molecular formula C24H26N2O7 B11500339 3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11500339
M. Wt: 454.5 g/mol
InChI Key: RLSPUGROUIKIDX-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as substituted phenyl derivatives, which are then subjected to cyclization reactions to form the pyrrolo[3,4-c]pyrrole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxyphenyl derivatives
  • 4-Methoxyphenyl derivatives
  • Pyrrolo[3,4-c]pyrrole derivatives

Uniqueness

3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C24H26N2O7/c1-4-11-24(23(30)31)19-18(20(25-24)16-10-9-15(33-3)12-17(16)27)21(28)26(22(19)29)13-5-7-14(32-2)8-6-13/h5-10,12,18-20,25,27H,4,11H2,1-3H3,(H,30,31)

InChI Key

RLSPUGROUIKIDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2C(C(N1)C3=C(C=C(C=C3)OC)O)C(=O)N(C2=O)C4=CC=C(C=C4)OC)C(=O)O

Origin of Product

United States

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